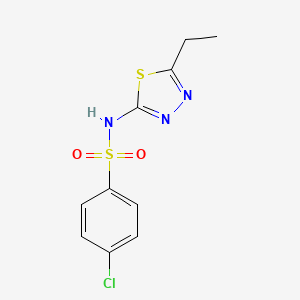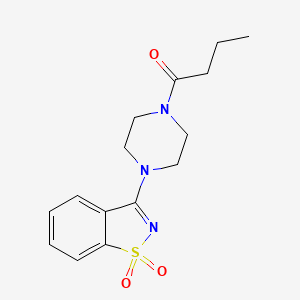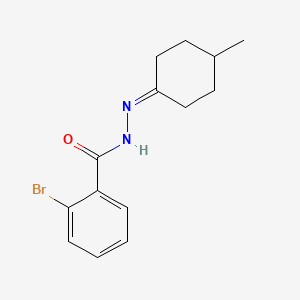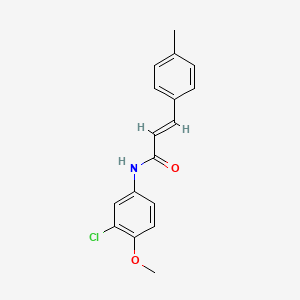![molecular formula C16H18N2O2 B5683262 1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5683262.png)
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone, commonly known as DAPD, is a synthetic compound that belongs to the class of pyrrole derivatives. DAPD was first synthesized in 1992 as an antiviral agent and has since been used in various scientific research studies.
Mecanismo De Acción
DAPD acts as a nucleoside analogue and gets incorporated into the viral RNA during replication. Once incorporated, DAPD inhibits the viral RNA synthesis by terminating the RNA chain. This termination occurs due to the lack of a 3'-OH group in DAPD, which is necessary for the elongation of the RNA chain. In cancer cells, DAPD inhibits DNA synthesis by blocking the formation of thymidine monophosphate, which is an essential precursor for DNA synthesis.
Biochemical and Physiological Effects
DAPD has been shown to be well-tolerated in animal studies and has a low toxicity profile. It is rapidly absorbed by the body and has a short half-life. DAPD is primarily excreted through the urine, and its metabolites are non-toxic. In vitro studies have shown that DAPD has a broad-spectrum antiviral activity and can inhibit the replication of various viruses. In cancer cells, DAPD has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPD has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DAPD is stable under normal laboratory conditions and can be stored for an extended period. However, DAPD has some limitations. It is not water-soluble and requires a solvent for administration. DAPD is also not very potent and requires a high concentration to achieve its desired effect.
Direcciones Futuras
For the study of DAPD include the development of more potent analogues, combination therapy, and exploring its potential use for other viral infections.
Métodos De Síntesis
The synthesis of DAPD involves the condensation of 4-aminophenyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate. The resulting intermediate is then reduced to DAPD using sodium borohydride. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
DAPD has been extensively studied for its antiviral properties. It has been shown to be effective against a broad range of viruses, including HIV, hepatitis B, and hepatitis C. DAPD inhibits viral replication by acting as a nucleoside analogue and interfering with the viral RNA synthesis. In addition to its antiviral properties, DAPD has also been studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting DNA synthesis.
Propiedades
IUPAC Name |
1-[4-acetyl-1-(4-aminophenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-9-15(11(3)19)16(12(4)20)10(2)18(9)14-7-5-13(17)6-8-14/h5-8H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCRWJLKKEGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)N)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Acetyl-1-(4-amino-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)

![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)
![2-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5683287.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)